2-Cyano-6-fluorophenylboronic acid

Overview

Description

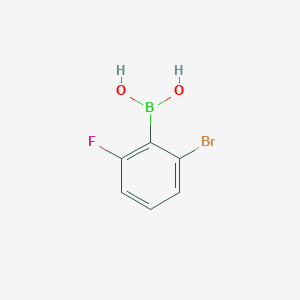

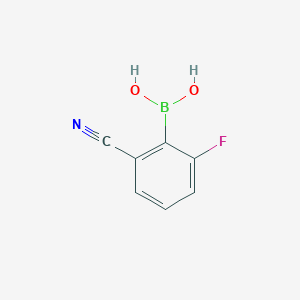

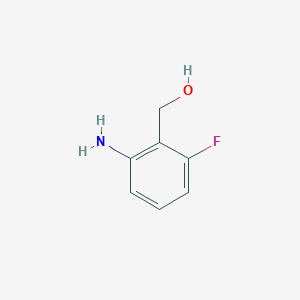

2-Cyano-6-fluorophenylboronic acid is an organoboron compound with the molecular formula C7H5BFNO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with cyano and fluoro groups at the 2 and 6 positions, respectively. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Scientific Research Applications

2-Cyano-6-fluorophenylboronic acid is utilized in various scientific research applications:

Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

Biology: Used in the development of molecular probes and sensors due to its ability to form stable complexes with diols and other biomolecules.

Medicine: Investigated for its potential in developing new therapeutic agents, particularly in cancer research.

Industry: Employed in the production of advanced materials, including polymers and electronic components.

Safety and Hazards

2-Cyano-6-fluorophenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-Cyano-6-fluorophenylboronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the 2-Cyano-6-fluorophenyl group) from boron to a metal catalyst, typically palladium . The palladium then facilitates the coupling of the 2-Cyano-6-fluorophenyl group with the electrophilic carbon atom in the target molecule .

Biochemical Pathways

In general, the suzuki-miyaura cross-coupling reactions in which this compound participates can lead to the formation of new carbon-carbon bonds . This can result in the synthesis of a wide variety of organic compounds, potentially affecting numerous biochemical pathways depending on the specific compounds produced .

Pharmacokinetics

It’s worth noting that the compound is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that it may be sensitive to temperature and atmospheric conditions, which could impact its stability and hence bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the primary result would be the formation of new carbon-carbon bonds . This could lead to the synthesis of a wide variety of organic compounds, with potential applications in fields ranging from medicinal chemistry to materials science .

Action Environment

The action of this compound, like that of many chemical reagents, can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the temperature and the nature of the solvent used . Additionally, the compound is recommended to be handled and stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen, moisture, and temperature.

Biochemical Analysis

Biochemical Properties

They can form reversible covalent bonds with biomolecules that contain cis-diols, such as sugars and glycoproteins . This property allows them to modulate the activity of these biomolecules, influencing biochemical reactions .

Cellular Effects

The specific cellular effects of 2-Cyano-6-fluorophenylboronic acid are currently unknown. Boronic acids can influence cell function by interacting with various cellular components. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism through their interactions with proteins and enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Boronic acids are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and do not readily degrade

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Boronic acids can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-6-fluorophenylboronic acid typically involves the borylation of 2-cyano-6-fluorophenyl halides. One common method is the palladium-catalyzed borylation of 2-cyano-6-fluorophenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-6-fluorophenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The cyano and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: 2-Cyano-6-fluorophenol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

- 2-Fluorophenylboronic acid

- 3-Fluorophenylboronic acid

- 4-Fluorophenylboronic acid

- 2-Cyano-4-fluorophenylboronic acid

Uniqueness

2-Cyano-6-fluorophenylboronic acid is unique due to the presence of both cyano and fluoro groups, which impart distinct electronic and steric properties. These substituents can enhance the compound’s reactivity in certain reactions and provide additional functional handles for further derivatization.

Properties

IUPAC Name |

(2-cyano-6-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BFNO2/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLSIVNRHUSMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477892 | |

| Record name | 2-cyano-6-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656235-44-8 | |

| Record name | 2-cyano-6-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the reaction involving 2-cyano-6-fluorophenylboronic acid discussed in the research?

A1: The research highlights a novel and efficient method for synthesizing 2-bromo-3-fluorobenzonitrile []. This method utilizes a sodium methoxide-catalyzed bromodeboronation reaction using this compound as the starting material. The reaction proceeds with 1,3-dibromo-5,5-dimethylhydantoin as the bromine source and demonstrates the broader applicability of this halodeboronation reaction for synthesizing various aryl bromides and chlorides from their respective aryl boronic acids.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)